molecular formula C22H22ClN3O3 B2620884 N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine CAS No. 929849-57-0

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine

Cat. No.: B2620884
CAS No.: 929849-57-0
M. Wt: 411.89
InChI Key: PQROGMQNTCKCNK-UHFFFAOYSA-N
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Description

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine is a complex organic compound with a molecular weight of 411.89 g/mol This compound is characterized by its unique structure, which includes a chlorinated benzo-cyclohepta-pyridine core linked to a piperidine ring and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine involves multiple steps, starting with the preparation of the benzo-cyclohepta-pyridine core. This core is synthesized through a series of cyclization reactions, followed by chlorination. The piperidine ring is then introduced via a nucleophilic substitution reaction. Finally, the glycine moiety is attached through an amide bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}glycine is unique due to its specific structural features, including the chlorinated benzo-cyclohepta-pyridine core and the presence of both piperidine and glycine moieties. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-17-5-6-18-16(12-17)4-3-15-2-1-9-24-21(15)20(18)14-7-10-26(11-8-14)22(29)25-13-19(27)28/h1-2,5-6,9,12H,3-4,7-8,10-11,13H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQROGMQNTCKCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)NCC(=O)O)C4=C1C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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